molecular formula C11H23NOS B15088466 11-Mercaptoundecanamide

11-Mercaptoundecanamide

Cat. No.: B15088466
M. Wt: 217.37 g/mol
InChI Key: LBHLMQVBCVDGID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Mercaptoundecanamide can be synthesized through several methods. One common approach involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis to yield 11-mercaptoundecanoic acid. This acid is then converted to this compound through an amidation reaction with ammonia or an amine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 11-Mercaptoundecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 11-Mercaptoundecanamide involves its ability to form strong bonds with metal surfaces through the thiol group, facilitating the formation of self-assembled monolayers. These monolayers can modulate surface properties, such as hydrophobicity and protein adsorption. The amide group contributes to the stability and functionality of these monolayers .

Comparison with Similar Compounds

    11-Mercaptoundecanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    11-Mercaptoundecanol: Contains a hydroxyl group instead of an amide group.

    11-Mercaptoundecylamine: Features an amine group instead of an amide group

Uniqueness: 11-Mercaptoundecanamide is unique due to its combination of a thiol and an amide group, which provides distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and functional surface modifications .

Properties

Molecular Formula

C11H23NOS

Molecular Weight

217.37 g/mol

IUPAC Name

11-sulfanylundecanamide

InChI

InChI=1S/C11H23NOS/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H2,12,13)

InChI Key

LBHLMQVBCVDGID-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCS)CCCCC(=O)N

Origin of Product

United States

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